Home > Products > Screening Compounds P118976 > Hydroxyqunoline analog 5
Hydroxyqunoline analog 5 -

Hydroxyqunoline analog 5

Catalog Number: EVT-10965316
CAS Number:
Molecular Formula: C29H36N4O2
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxyquinoline analog 5 is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The significance of hydroxyquinoline derivatives lies in their ability to act as chelating agents and their potential therapeutic effects against various diseases, including cancer. Hydroxyquinoline analog 5 has garnered attention due to its selective cytotoxicity towards resistant cancer cells, making it a candidate for further research in oncology.

Source

Hydroxyquinoline analog 5 is synthesized from 8-hydroxyquinoline, which is derived from the heterocyclic compound quinoline. The synthesis methods often involve condensation reactions with various amines or aldehydes, leading to a range of derivatives that exhibit distinct biological properties. Research has shown that modifications to the hydroxyquinoline structure can significantly influence its activity and selectivity.

Classification

Hydroxyquinoline analog 5 falls under the classification of heterocyclic compounds, specifically within the category of quinoline derivatives. These compounds are characterized by a fused ring system comprising a benzene ring and a pyridine ring, with hydroxyl functional groups that enhance their reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of hydroxyquinoline analog 5 typically employs several methods, including:

  • Condensation Reactions: One common approach involves the reaction of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride. This method yields various derivatives with good yields (61-79%) .
  • Conrad–Limpach Reaction: This classic method involves the reaction of aniline with dimethyl- or diethyl-1,3-acetonedicarboxylate under reflux conditions. Modifications to this method have been reported to optimize yields and purity .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that allow for rapid synthesis of multiple hydroxyquinoline derivatives, enhancing efficiency and yield .

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature and solvent choice. For instance, increasing the reaction temperature can lead to side products, while specific catalysts may be necessary to promote desired reactions without generating unwanted byproducts.

Molecular Structure Analysis

Structure

The molecular structure of hydroxyquinoline analog 5 features a hydroxyl group attached to the quinoline ring system. The compound's structural formula can be represented as follows:

C23H17FN2O3C_{23}H_{17}FN_{2}O_{3}

This formula indicates the presence of fluorine and nitrogen substituents that are crucial for its biological activity.

Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often utilized to confirm the structure of synthesized compounds. For example, NMR spectra provide insights into the chemical environment of hydrogen atoms in the molecule, aiding in structural elucidation.

Chemical Reactions Analysis

Reactions

Hydroxyquinoline analog 5 participates in various chemical reactions that enhance its utility in medicinal chemistry:

  • Chelation Reactions: The hydroxyl group enables the formation of stable chelate complexes with metal ions, which is vital for its biological activity .
  • Electrophilic Aromatic Substitution: The presence of electron-donating or withdrawing groups on the quinoline ring can influence reactivity towards electrophiles, allowing for further derivatization .

Technical Details

Understanding the reactivity patterns of hydroxyquinoline analog 5 is essential for designing new derivatives with improved efficacy. Reaction conditions such as temperature, solvent polarity, and catalyst choice play significant roles in determining product distribution.

Mechanism of Action

Process

The mechanism of action for hydroxyquinoline analog 5 primarily involves its ability to chelate metal ions and inhibit specific enzymes. This chelation disrupts metal-dependent biological processes within cells, leading to cytotoxic effects particularly against resistant cancer cell lines.

Data

Studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted therapeutic agents . The cytotoxicity is often measured using assays that determine cell viability and proliferation rates.

Physical and Chemical Properties Analysis

Physical Properties

Hydroxyquinoline analog 5 typically appears as a white solid with specific melting points depending on its formulation. For instance, one variant has a melting point range of 185–187 °C .

Chemical Properties

Key chemical properties include:

  • Solubility: Hydroxyquinoline derivatives are generally soluble in organic solvents but may exhibit limited solubility in water due to their hydrophobic nature.
  • pKa Value: The pKa value around 9.9 indicates that hydroxyquinoline can exist in both protonated and deprotonated forms depending on pH conditions .
Applications

Hydroxyquinoline analog 5 has several scientific uses:

  • Anticancer Research: Due to its selective cytotoxicity against resistant cancer cells, it is being explored as a potential chemotherapeutic agent .
  • Metal Ion Detection: As a chelating agent, it can be utilized in analytical chemistry for detecting trace metal ions in various samples .
  • Biological Studies: Its ability to inhibit specific enzymes makes it valuable for studying biochemical pathways and developing enzyme inhibitors .
Introduction and Research Significance

The 8-hydroxyquinoline (8-HQ) scaffold represents one of medicinal chemistry's most privileged structures, demonstrating remarkable therapeutic versatility across infectious diseases, oncology, and neurodegenerative disorders. Analog 5 derivatives—characterized by strategic modifications at key positions on this bicyclic framework—have emerged as a distinct chemical class with optimized pharmacodynamic and pharmacokinetic properties. These compounds leverage the inherent metal-chelating capability of the 8-HQ core while introducing targeted structural innovations that enhance specificity, bioavailability, and biological activity. The resurgence of interest in this century-old pharmacophore stems from its proven capacity to address modern therapeutic challenges, including antimicrobial resistance, multifactorial neurodegenerative pathologies, and cancer multidrug resistance (MDR) mechanisms [1] [8]. This review systematically examines the historical evolution, structural diversity, and contemporary research imperatives driving the development of Analog 5 derivatives within modern drug discovery paradigms.

Historical Development of Hydroxyquinoline-Based Therapeutics

The therapeutic journey of hydroxyquinolines began with early antiseptic applications of unsubstituted 8-hydroxyquinoline in the late 19th century. The mid-20th century witnessed the clinical introduction of halogenated derivatives, marking the first significant structural evolution toward Analog 5 prototypes. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), developed in the 1930s, became widely used as an intestinal antiprotozoal agent before neurotoxicity concerns prompted its withdrawal from systemic use. This setback, however, unveiled unexpected therapeutic dimensions decades later when its metal-chelating properties were repurposed for neurodegenerative diseases [7] [8]. Concurrently, nitroxoline (5-nitro-8-hydroxyquinoline) emerged as a potent urinary tract antibacterial agent, clinically used since the 1960s, whose anticancer properties were discovered serendipitously in the 2000s [3] [10]. The early 21st century marked a paradigm shift with the rational design of PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), an Analog 5 derivative optimized for blood-brain barrier penetration and reduced toxicity, which demonstrated disease-modifying potential in Alzheimer's clinical trials [8]. This historical progression—from broad-spectrum antimicrobials to targeted molecular therapeutics—demonstrates the scaffold's adaptability and enduring pharmacological relevance.

Table 1: Historical Milestones in Hydroxyquinoline Therapeutic Development

Time PeriodKey CompoundStructural FeaturesPrimary Therapeutic Application
1890s8-HydroxyquinolineUnsubstituted coreAntiseptic, preservative
1930s-1960sClioquinol5-Chloro, 7-iodo substitutionIntestinal amebicide
1960s-PresentNitroxoline5-Nitro substitutionUrinary tract antibacterial
1990s-2000sPBT1 (Clioquinol repurposed)5-Chloro, 7-iodo substitutionAlzheimer's disease (Phase II)
2000s-PresentPBT25,7-Dichloro, 2-dimethylaminomethylNeurodegenerative diseases

Structural Classification of Hydroxyquinoline Analog 5 Derivatives

Analog 5 derivatives are systematically classified according to their position-specific modifications, which dictate their pharmacological behavior and target selectivity. Four primary structural categories encompass current derivatives:

  • Halogenated Derivatives: Characterized by chloro, bromo, or iodo substituents at the C5 and/or C7 positions, these compounds exhibit enhanced lipophilicity and membrane permeability. The electron-withdrawing nature of halogens significantly influences the phenolic pKa, thereby modulating metal-binding affinity. 5,7-Dichloro analogs demonstrate superior antiviral potency against dengue virus (IC₅₀ = 0.49 μM) compared to monosubstituted derivatives due to optimized cellular uptake and target engagement [3] [10]. These compounds also show increased activity against Clostridium botulinum neurotoxin through enhanced zinc chelation at the catalytic site [6].

  • Mannich Base Derivatives: Incorporating aminomethyl functionalities (-CH₂NR₂) at the C7 position, these derivatives exhibit pH-dependent solubility and distinctive biological profiles. The tertiary amine moiety facilitates protonation in acidic environments (e.g., tumor microenvironments or intracellular vesicles), promoting cellular accumulation. Structure-activity relationship (SAR) studies reveal that N-piperidinylmethyl and N-pyrrolidinylmethyl derivatives demonstrate collateral sensitivity against multidrug-resistant (MDR) cancer phenotypes, with selectivity ratios (SR) exceeding 15-fold compared to parental cell lines [5]. The presence of a C5 chloro substituent further potentiates this MDR-selective cytotoxicity by influencing the complexation thermodynamics with intracellular copper ions.

  • Carboxamide-Functionalized Derivatives: Featuring amide linkages at C2, these compounds balance lipophilicity and hydrogen-bonding capacity. 8-Hydroxyquinoline-2-carboxanilides with electron-withdrawing substituents (e.g., 3,4,5-trichloro, 3-nitro) display potent inhibition (91.2% growth inhibition) against H5N1 influenza virus by disrupting viral ribonucleoprotein assembly. The electronic properties of the anilide ring directly correlate with antiviral efficacy, with Hammett constants (σ) > 0.4 significantly enhancing activity [3] [10].

  • Hybrid Derivatives: Covalent conjugation with complementary pharmacophores yields multi-targeting agents. Notable examples incorporate benzothiazole moieties or tetrazole-glycosides, enhancing anticancer specificity through dual mechanisms—metal chelation and target-specific inhibition (e.g., β-1,4-galactosyltransferase). These hybrids demonstrate IC₅₀ values in the low micromolar range (2-10 μM) against melanoma and breast cancer models [8] [9].

Table 2: Structural Classes and Biological Activities of Analog 5 Derivatives

Structural ClassExemplar SubstituentsKey Physicochemical PropertiesPrimary Biological Activities
Halogenated DerivativesR⁵=Cl/Br/I; R⁷=Cl/Br/IIncreased logP (1.5-3.2), reduced pKa (phenolic)Antiviral (DENV2, H5N1), botulinum neurotoxin inhibition
Mannich BasesR⁷ = -CH₂N(CH₂CH₂)₂O (morpholinyl), -CH₂N(CH₂)₅ (piperidinyl)pKa (amine) 7.8-9.2, pH-dependent membrane permeabilityMDR-selective cytotoxicity, metalloenzyme inhibition
Carboxamide DerivativesR² = -CONH-C₆H₄-X (X= electron-withdrawing groups)Moderate logP (2.0-2.8), H-bond acceptor/donor capacityAnti-influenza activity, broad-spectrum antimicrobial
Hybrid DerivativesQuinoline-benzothiazole, quinoline-glycosidesVariable logP, increased molecular weight (400-600 Da)Dual-mechanism anticancer agents, antimetastatic

Research Rationale in Modern Drug Discovery Paradigms

The renaissance of Analog 5 derivatives stems from their unique ability to address three critical challenges in contemporary drug development: overcoming multidrug resistance, targeting metalloenzyme-dependent pathologies, and enabling multimodal therapeutic effects through rational design.

The intrinsic collateral sensitivity of MDR cancers to select Analog 5 derivatives represents a paradigm shift in oncology drug discovery. Unlike conventional cytotoxins whose efficacy is compromised by ABC transporter-mediated efflux, certain Mannich base derivatives demonstrate potentiated toxicity in P-glycoprotein (P-gp)-overexpressing cells. This phenomenon arises from the protonation-triggered trapping of basic analogs within acidic organelles and the subsequent disruption of metal-dependent signaling pathways essential for MDR cell survival [5] [8]. Biochemical studies confirm that P-gp actively transports these derivatives into lysosomes, where copper complexation generates reactive oxygen species (ROS), inducing selective toxicity.

In neurodegenerative therapeutics, Analog 5 derivatives function as zinc/copper protein attenuators rather than indiscriminate chelators. PBT2 exemplifies this targeted approach by redistributing synaptic Zn²⁺ and Cu²⁺ ions from amyloid-β aggregates to metal-deficient enzymes, restoring neuronal function without causing systemic metal depletion. This metal protein attenuating compound (MPAC) mechanism is supported by PET studies showing normalized brain metal distribution in Alzheimer's models [7].

Furthermore, the scaffold serves as a versatile metalloenzyme inhibitor platform. Modifications tune selectivity toward specific targets: halogenated analogs preferentially inhibit botulinum neurotoxin serotype F (BoNT/F) light chain (Kᵢ = 8.3 μM) via zinc site coordination, while bulkier Mannich bases disrupt matrix metalloproteinase-9 (MMP-9) activity implicated in cancer metastasis [6] [8]. This target flexibility, combined with synthetic accessibility, positions Analog 5 as a cornerstone in fragment-based drug discovery against metalloenzymes.

Scope of Current Research Initiatives

Contemporary research initiatives focus on expanding the therapeutic footprint of Analog 5 derivatives through four strategic domains, each addressing specific pharmacological challenges:

  • Combinatorial Chemistry & High-Throughput Screening: Libraries exceeding 120 structurally diverse analogs are synthesized via microwave-assisted Mannich reactions and copper-catalyzed coupling methodologies. These efforts identify lead compounds with nanomolar affinities for disease-relevant metalloproteins, including Bcl-2 family proteins (Mcl-1 IC₅₀ = 0.22 μM) and bacterial FtsZ cell division proteins [3] [4] [10]. Virtual screening workflows leverage the structural predictability of 8-HQ-metal complexes to prioritize synthesis targets.

  • Metallopharmaceutical Development: Bioactive metal complexes incorporating Analog 5 ligands demonstrate synergistic cytotoxicity surpassing organic precursors. Vanadium(IV)-oxo and nickel(II) complexes exhibit IC₅₀ values <10 μM against melanoma (A375) and colon carcinoma (HCT-116) models. These complexes exploit the dual functionality of 8-HQ derivatives: selective tumor accumulation and intracellular redox cycling. Stability studies confirm enhanced complex integrity in serum albumin environments, addressing earlier limitations of metallodrug decomposition [9].

  • Targeted Delivery Systems: Encapsulation within nanoparticulate carriers (liposomes, polymeric nanoparticles) overcomes the blood-brain barrier (BBB) limitations of earlier derivatives. Nanoparticles functionalized with transferrin receptors enhance brain delivery of PBT2 analogs by 3.7-fold in murine models, enabling Alzheimer's and glioma applications. Similarly, prochelator designs incorporate boronate ester masking groups that are selectively cleaved by hydrogen peroxide in inflamed or tumor tissues, minimizing off-target metal chelation [1] [8].

  • Repositioning for Emerging Pathogens: The broad-spectrum antiviral potential of halogenated analogs drives evaluation against contemporary viral threats. Molecular docking indicates high-affinity interactions (docking scores < -9.0 kcal/mol) between 5,7-dichloro derivatives and SARS-CoV-2 nonstructural proteins, prompting ongoing cell-based validation. Similarly, 2-carboxamide analogs show potent inhibition (EC₅₀ = 1.2 μM) of dengue virus NS5 polymerase in replicon assays [3] [10].

Table 3: Current Research Domains and Representative Advances

Research DomainKey StrategiesExemplar AdvancesUnmet Challenges
Chemical Library ExpansionMicrowave synthesis, parallel Mannich reactions>120 novel analogs synthesized, SAR against MDR cancerIn vivo validation of selectivity
Metallodrug DevelopmentV(IV)O, Ni(II), Fe(III) complexationA375 melanoma IC₅₀: 2.7-8.4 μM; HCT-116 colon IC₅₀: 4.1-9.8 μMSystemic toxicity optimization
Bioavailability EnhancementNanoparticle encapsulation, prochelator design3.7-fold increased brain delivery; H₂O₂-activated specificityScalable manufacturing
Infectious Disease RepositioningVirtual screening, replicon assaysDengue NS5 inhibition (EC₅₀ 1.2 μM); SARS-CoV-2 docking scores < -9.0In vivo efficacy models

Properties

Product Name

Hydroxyqunoline analog 5

IUPAC Name

[4-[4-[(dimethylamino)methyl]piperidin-1-yl]piperidin-1-yl]-[3-(8-hydroxyquinolin-6-yl)phenyl]methanone

Molecular Formula

C29H36N4O2

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C29H36N4O2/c1-31(2)20-21-8-13-32(14-9-21)26-10-15-33(16-11-26)29(35)24-6-3-5-22(17-24)25-18-23-7-4-12-30-28(23)27(34)19-25/h3-7,12,17-19,21,26,34H,8-11,13-16,20H2,1-2H3

InChI Key

CILGUWSVIMKGON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C4=CC(=C5C(=C4)C=CC=N5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.